molecular formula C22H23N3O3 B6026370 N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide

N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide

Cat. No. B6026370
M. Wt: 377.4 g/mol
InChI Key: XJJNTPRTNGGHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide, also known as LY294002, is a widely used inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This compound has been extensively studied in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide in lab experiments is its specificity for PI3K, which allows for the investigation of the downstream effects of PI3K inhibition. However, a limitation of this compound is its potential for off-target effects, which can lead to the misinterpretation of experimental results.

Future Directions

There are several future directions for the use of N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide in scientific research, including the investigation of its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the downstream effects of PI3K inhibition and to identify potential off-target effects of this compound.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide involves several steps, including the reaction of 2-bromoethylamine with morpholine, followed by the reaction of the resulting compound with 5-phenylisoxazole-3-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide is commonly used in scientific research as a tool to investigate the role of the PI3K pathway in various cellular processes, including cell growth, survival, and metabolism. This compound has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the downstream effects of PI3K inhibition.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-phenylethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-22(19-15-21(28-24-19)18-9-5-2-6-10-18)23-16-20(17-7-3-1-4-8-17)25-11-13-27-14-12-25/h1-10,15,20H,11-14,16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJNTPRTNGGHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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